molecular formula C7H8N4OS B15246288 5-(Propan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one CAS No. 61457-16-7

5-(Propan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one

Cat. No.: B15246288
CAS No.: 61457-16-7
M. Wt: 196.23 g/mol
InChI Key: DARFLVRVGMLEQV-UHFFFAOYSA-N
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Description

5-Isopropyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one is a heterocyclic compound that features a unique fusion of thiadiazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with suitable hydrazine derivatives in the presence of ethanol and triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 5-Isopropyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one is unique due to its specific fusion of thiadiazole and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

CAS No.

61457-16-7

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

5-propan-2-yl-6H-thiadiazolo[5,4-d]pyrimidin-7-one

InChI

InChI=1S/C7H8N4OS/c1-3(2)5-8-6(12)4-7(9-5)13-11-10-4/h3H,1-2H3,(H,8,9,12)

InChI Key

DARFLVRVGMLEQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C(=O)N1)N=NS2

Origin of Product

United States

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